molecular formula C16H11Cl2NO3 B13083440 2-(4-(2,5-Dichlorophenyl)-7-hydroxy-1H-indol-3-yl)acetic acid

2-(4-(2,5-Dichlorophenyl)-7-hydroxy-1H-indol-3-yl)acetic acid

Cat. No.: B13083440
M. Wt: 336.2 g/mol
InChI Key: LRLJBRRBXCUTGU-UHFFFAOYSA-N
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Description

2-(4-(2,5-Dichlorophenyl)-7-hydroxy-1H-indol-3-yl)acetic acid is a complex organic compound that features a dichlorophenyl group, a hydroxyindole moiety, and an acetic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(2,5-Dichlorophenyl)-7-hydroxy-1H-indol-3-yl)acetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Dichlorophenyl Group: The dichlorophenyl group can be introduced through a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated indole in the presence of a palladium catalyst.

    Hydroxylation: The hydroxyl group can be introduced via selective hydroxylation using reagents such as m-chloroperbenzoic acid (m-CPBA).

    Acetic Acid Functionalization:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-(2,5-Dichlorophenyl)-7-hydroxy-1H-indol-3-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Amines, thiols

Major Products

    Oxidation: Formation of carbonyl derivatives

    Reduction: Regeneration of hydroxyl groups

    Substitution: Formation of substituted phenyl derivatives

Scientific Research Applications

2-(4-(2,5-Dichlorophenyl)-7-hydroxy-1H-indol-3-yl)acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe to investigate cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-(2,5-Dichlorophenyl)-7-hydroxy-1H-indol-3-yl)acetic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenoxyacetic acid: A systemic herbicide with a similar dichlorophenyl group.

    Indole-3-acetic acid: A plant hormone with a similar indole core.

    2,5-Dichlorophenylboronic acid: Used in Suzuki-Miyaura coupling reactions.

Uniqueness

2-(4-(2,5-Dichlorophenyl)-7-hydroxy-1H-indol-3-yl)acetic acid is unique due to its combination of a dichlorophenyl group, a hydroxyindole moiety, and an acetic acid functional group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C16H11Cl2NO3

Molecular Weight

336.2 g/mol

IUPAC Name

2-[4-(2,5-dichlorophenyl)-7-hydroxy-1H-indol-3-yl]acetic acid

InChI

InChI=1S/C16H11Cl2NO3/c17-9-1-3-12(18)11(6-9)10-2-4-13(20)16-15(10)8(7-19-16)5-14(21)22/h1-4,6-7,19-20H,5H2,(H,21,22)

InChI Key

LRLJBRRBXCUTGU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)C2=C3C(=CNC3=C(C=C2)O)CC(=O)O)Cl

Origin of Product

United States

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